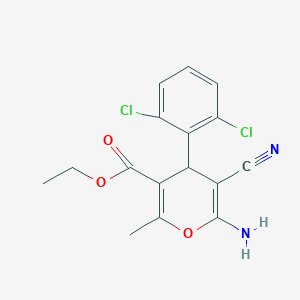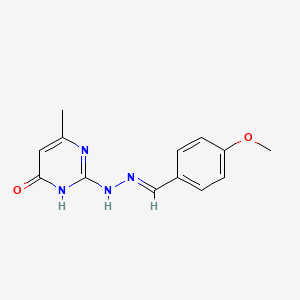![molecular formula C19H20N2O2 B11991631 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 58721-54-3](/img/structure/B11991631.png)
2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es un compuesto heterocíclico que presenta una estructura única que combina un anillo de pirazol fusionado con un anillo de benzoxazina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina típicamente involucra la reacción de precursores apropiados bajo condiciones controladas. Un método común involucra la reacción de 4-metoxifenilhidrazina con 2,2-dimetil-1,3-dioxano-4,6-diona para formar el intermedio de pirazol. Este intermedio se hace reaccionar entonces con o-aminofenol en presencia de un catalizador adecuado para formar el producto final de benzoxazina .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden aumentar el rendimiento y la pureza. Además, la elección de disolventes y catalizadores se puede ajustar para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina se somete a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo aromático o en el núcleo heterocíclico.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Gas hidrógeno con paladio sobre carbono como catalizador.
Sustitución: Agentes halogenantes como bromo o agentes clorantes para la sustitución electrófila; nucleófilos como aminas o tioles para la sustitución nucleófila.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir heterociclos completamente saturados.
Aplicaciones Científicas De Investigación
2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en la química de coordinación.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente farmacéutico debido a sus características estructurales únicas y actividad biológica.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina involucra su interacción con objetivos moleculares específicos. El compuesto puede actuar como inhibidor de ciertas enzimas o receptores, modulando las vías biológicas. Por ejemplo, puede inhibir la monoaminooxidasa (MAO) o la acetilcolinesterasa, lo que lleva a efectos en los niveles de neurotransmisores y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
4-Benzoil-2-(4-bromofenil)-1-(4-metoxifenil)-1,2-dihidropirimidino[4,3-c][1,4]benzoxazina: Comparte un núcleo de benzoxazina similar pero con diferentes sustituyentes.
5-(3-Bromo-4-metoxifenil)-9-cloro-2-(2-tienil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina: Otro derivado con una estructura similar pero diferentes grupos funcionales.
Singularidad
2-(4-Metoxifenil)-5,5-dimetil-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es único debido a su combinación específica de grupos funcionales y sistemas de anillos, que confieren propiedades químicas y biológicas distintas. Sus sustituyentes metoxifenil y dimetil contribuyen a su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
58721-54-3 |
|---|---|
Fórmula molecular |
C19H20N2O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C19H20N2O2/c1-19(2)21-17(15-6-4-5-7-18(15)23-19)12-16(20-21)13-8-10-14(22-3)11-9-13/h4-11,17H,12H2,1-3H3 |
Clave InChI |
HNUUQALCDNASOU-UHFFFAOYSA-N |
SMILES canónico |
CC1(N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(4-bromophenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11991549.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B11991562.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11991569.png)

![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11991582.png)
![N-{(2Z,4E)-1-[(4-methoxyphenyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide](/img/structure/B11991585.png)

![N-{3-[(heptafluoropropyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B11991604.png)


![N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide](/img/structure/B11991619.png)

![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]tetradecanamide](/img/structure/B11991643.png)

